d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ins(1,4,5)-P3 hexapotassium salt is synthesized through the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate. This process involves the activation of phosphoinositide-specific phospholipase C, which catalyzes the hydrolysis reaction . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Ins(1,4,5)-P3 hexapotassium salt involves large-scale enzymatic hydrolysis processes. The production setup includes bioreactors where the enzymatic reactions are carried out under controlled conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ins(1,4,5)-P3 hexapotassium salt primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol polyphosphate kinases to form higher inositol phosphates .
Common Reagents and Conditions
The phosphorylation reactions typically involve inositol polyphosphate kinases and ATP as the phosphate donor. The reactions are carried out in aqueous solutions under physiological conditions .
Major Products Formed
The major products formed from the phosphorylation of Ins(1,4,5)-P3 hexapotassium salt include inositol 1,3,4,5-tetrakisphosphate and inositol 1,3,4,5,6-pentakisphosphate .
Scientific Research Applications
Ins(1,4,5)-P3 hexapotassium salt has a wide range of applications in scientific research:
Mechanism of Action
Ins(1,4,5)-P3 hexapotassium salt exerts its effects by binding to its receptor, a calcium ion channel located in the endoplasmic reticulum. This binding triggers the opening of the calcium ion channel, leading to the release of calcium ions into the cytoplasm . The increase in cytoplasmic calcium ion concentration is essential for various cellular processes, including muscle contraction, secretion, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate involved in calcium ion mobilization.
Inositol 1,3,4,5,6-pentakisphosphate: A higher inositol phosphate with similar signaling functions.
Uniqueness
Ins(1,4,5)-P3 hexapotassium salt is unique due to its specific role in the rapid mobilization of calcium ions from intracellular stores. Its ability to act as a second messenger in various signal transduction pathways distinguishes it from other inositol phosphates .
Properties
IUPAC Name |
hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPWCOAGWTTEN-PPKFVSOLSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K6O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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